![molecular formula C8H15BLi B14782625 Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
Lithium 9-borabicyclo[3.3.1]nonane hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 9-borabicyclo[3.3.1]nonane hydride is an organoborane compound known for its utility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN. It is a colorless solid that is widely used as a hydroboration reagent in organic chemistry. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium 9-borabicyclo[3.3.1]nonane hydride is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran (THF). The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-THF complex in a 1:1 ratio, followed by refluxing the mixture at 65°C. This process yields a solution containing the dimeric form of 9-BBN in approximately 90% yield .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 9-borabicyclo[3.3.1]nonane hydride undergoes various types of reactions, including:
Hydroboration: It is widely used for the hydroboration of alkenes and alkynes, leading to the formation of organoboranes.
Reduction: It acts as a mild reducing agent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Common Reagents and Conditions
Hydroboration: Typically performed in tetrahydrofuran (THF) at room temperature.
Reduction: Conducted in the presence of stoichiometric amounts of this compound.
Oxidation: Utilizes hydrogen peroxide (H₂O₂) and aqueous potassium hydroxide (KOH) for oxidative cleavage.
Major Products Formed
Terminal Alcohols: Formed from the hydroboration of alkenes followed by oxidation.
Wissenschaftliche Forschungsanwendungen
Lithium 9-borabicyclo[3.3.1]nonane hydride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the preparation of pharmaceutical compounds and drug intermediates.
Wirkmechanismus
The mechanism of action of lithium 9-borabicyclo[331]nonane hydride involves the addition of the boron-hydrogen bond across the carbon-carbon double or triple bond of alkenes or alkynesThe steric demand of the compound suppresses the formation of 2-substituted isomers, favoring the formation of terminal alcohols upon subsequent oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borane (BH₃): A simpler hydroboration reagent but less selective compared to lithium 9-borabicyclo[3.3.1]nonane hydride.
Disiamylborane (Sia₂BH): Another dialkylborane used for hydroboration, known for its high selectivity.
Uniqueness
This compound is unique due to its high regioselectivity and ability to form terminal alcohols with minimal formation of side products. Its stability and ease of handling make it a preferred reagent in organic synthesis .
Eigenschaften
Molekularformel |
C8H15BLi |
|---|---|
Molekulargewicht |
129.0 g/mol |
InChI |
InChI=1S/C8H14B.Li.H/c1-3-7-5-2-6-8(4-1)9-7;;/h7-8H,1-6H2;;/q;+1;-1 |
InChI-Schlüssel |
KMVUEDZWYQPMRA-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].[Li+].[B]1C2CCCC1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
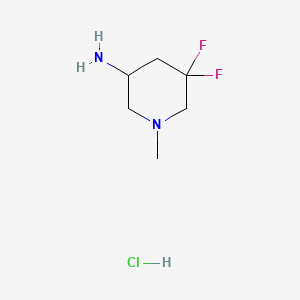
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
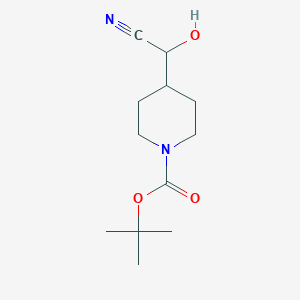
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
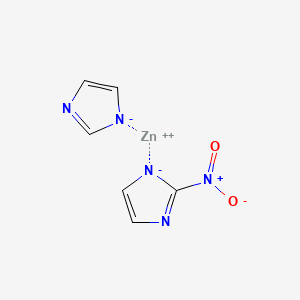
![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
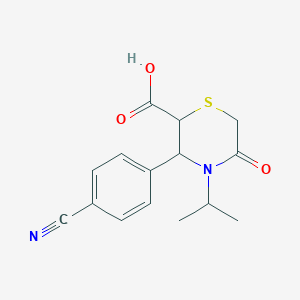
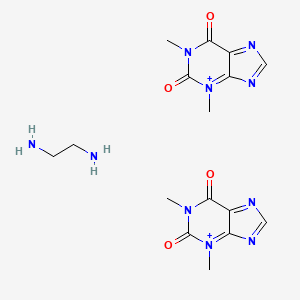
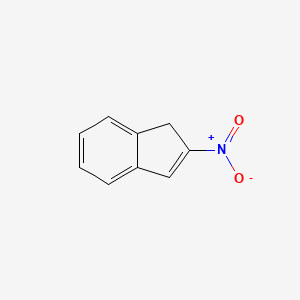
![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)
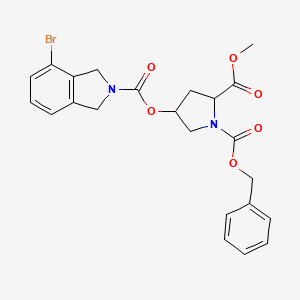
![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
